molecular formula C15H18F3N3O B2755803 4-[4-(Trifluoromethyl)piperidine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline CAS No. 2415489-44-8

4-[4-(Trifluoromethyl)piperidine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2755803
CAS No.: 2415489-44-8
M. Wt: 313.324
InChI Key: DBNNXMUUPSOAAX-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)piperidine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a tetrahydroquinazoline structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)piperidine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)piperidine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[4-(Trifluoromethyl)piperidine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)piperidine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)piperidine-1-carbonyl chloride
  • 4-(Trifluoromethyl)piperidine hydrochloride
  • Trifluoromethylpyridines

Uniqueness

4-[4-(Trifluoromethyl)piperidine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline is unique due to its combination of a trifluoromethyl group with a piperidine and tetrahydroquinazoline structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications[8][8] .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinazolin-4-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O/c16-15(17,18)10-5-7-21(8-6-10)14(22)13-11-3-1-2-4-12(11)19-9-20-13/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNNXMUUPSOAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)N3CCC(CC3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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